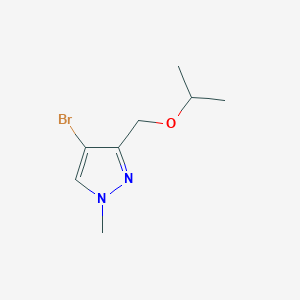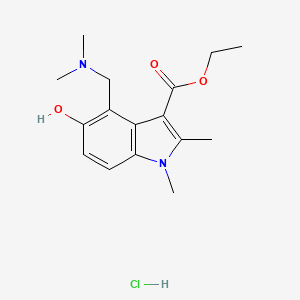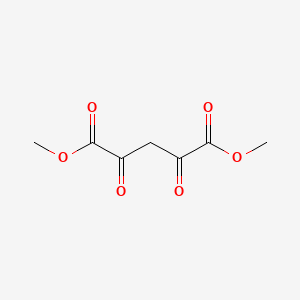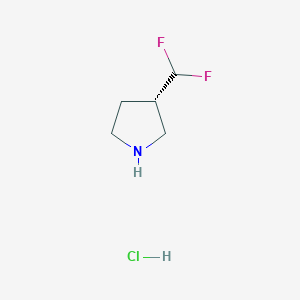
(3S)-3-(difluoromethyl)pyrrolidine hydrochloride
Descripción general
Descripción
“(3S)-3-(difluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H10ClF2N . It is a type of pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-component reactions, which assemble complex molecules in a highly effective way . For example, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, can produce the pyrolinium moiety .Molecular Structure Analysis
The molecular structure of “(3S)-3-(difluoromethyl)pyrrolidine hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 3S configuration indicates the spatial arrangement of the atoms in the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives, including “(3S)-3-(difluoromethyl)pyrrolidine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in selective difluoromethylation and monofluoromethylation reactions . These reactions involve the introduction of fluorine atoms and fluorinated moieties into organic molecules .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including (3S)-3-(difluoromethyl)pyrrolidine hydrochloride, play a crucial role in medicinal chemistry and organic synthesis. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. These compounds are utilized in preparing medicinal drugs and serve as organocatalysts, highlighting their importance in developing new pharmaceuticals and synthetic methodologies (Pfund & Lequeux, 2017).
Functionalization for Synthetic Applications
The functionalization of (3S)-3-(difluoromethyl)pyrrolidine and its analogs has been explored for synthetic applications. For instance, direct deprotonation of -CHF2 groups and subsequent trapping with various electrophiles in THF demonstrates the compound's versatility in accessing a larger library of (difluoroalkyl)pyridines, which are challenging to obtain via direct deprotonation methods. This approach underscores the compound's utility in expanding the toolbox for synthetic chemists (Santos et al., 2020).
Ligand Synthesis and Complex Formation
Derivatives of (3S)-3-(difluoromethyl)pyrrolidine have been employed in the synthesis of hybrid ligands and their metal complexes, demonstrating applications in catalysis and material science. For example, reactions with organotellurium and organomercury compounds form complexes with unique structural characteristics, indicating potential uses in catalytic processes and the design of new materials with specific properties (Singh et al., 2003).
Synthesis of Borylated Compounds
The preparation of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition highlights another facet of (3S)-3-(difluoromethyl)pyrrolidine hydrochloride's applications. These reactions provide a scalable and efficient method for producing pyrrolidines with diverse substitution patterns, contributing significantly to medicinal chemistry and synthetic organic chemistry by offering new routes to functionalized pyrrolidines (Liashuk et al., 2022).
Electrocatalytic Synthesis
The electrocatalytic synthesis of chlorotrifluoromethylated pyrrolidines using anodically coupled electrolysis from 1,6-enyne substrates shows the potential for environmentally friendly and efficient synthetic pathways. This method leverages electrochemical processes for the functionalization of pyrrolidine derivatives, indicating a significant advancement in the synthesis of fluorinated heterocycles with potential applications in pharmaceuticals and agrochemicals (Ye et al., 2018).
Direcciones Futuras
Pyrrolidine derivatives, including “(3S)-3-(difluoromethyl)pyrrolidine hydrochloride”, have potential applications in various fields. For instance, they can be used in the development of green herbicides with novel molecular scaffolds . They also have potential applications in the development of ionic liquid crystals .
Propiedades
IUPAC Name |
(3S)-3-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYIIIVFEGRMJI-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(difluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
1638744-40-7 | |
| Record name | Pyrrolidine, 3-(difluoromethyl)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(difluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)




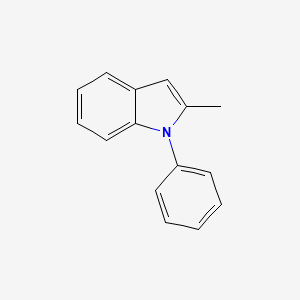
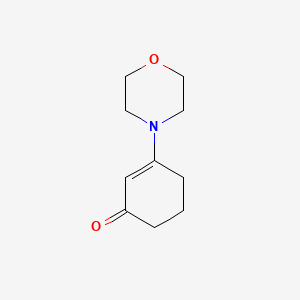
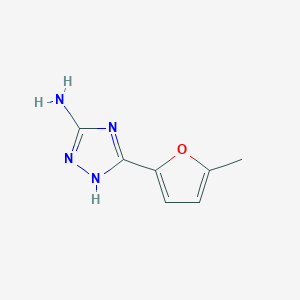

![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)

